
CPI-4203
Overview
Description
CPI 4203 is a potent inhibitor of lysine-specific demethylase 5A (KDM5A), with an inhibitory concentration (IC50) of 250 nanomolar. It is structurally related to CPI 455 but is less potent. CPI 4203 competes with 2-oxoglutarate, a cofactor for KDM5A, and is used primarily in scientific research to study epigenetic regulation and cancer biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPI 4203 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups through selective substitution reactions.
- Purification and crystallization to achieve high purity.
Industrial Production Methods: Industrial production of CPI 4203 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade solvents and reagents.
- Implementation of stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: CPI 4203 undergoes various chemical reactions, including:
Oxidation: CPI 4203 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on CPI 4203.
Substitution: CPI 4203 can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
- Oxidized derivatives of CPI 4203.
- Reduced forms with modified functional groups.
- Substituted compounds with different functional groups .
Scientific Research Applications
CPI 4203 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of histone demethylation and epigenetic regulation.
Biology: Investigates the role of KDM5A in cellular processes and gene expression.
Medicine: Explores potential therapeutic applications in cancer treatment by targeting drug-tolerant cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
CPI 4203 exerts its effects by inhibiting the activity of KDM5A, an enzyme responsible for demethylating lysine 4 on histone H3. This inhibition leads to an increase in the levels of trimethylated histone H3 lysine 4 (H3K4me3), which affects gene expression and chromatin structure. The inhibition of KDM5A by CPI 4203 is competitive with 2-oxoglutarate, a cofactor required for the enzyme’s activity .
Comparison with Similar Compounds
CPI 455: A more potent inhibitor of KDM5A with a similar structure but higher potency.
KDM5 Inhibitors: Other inhibitors targeting the KDM5 family of demethylases, including compounds like CPI 455 and CPI 4203.
Uniqueness: CPI 4203 is unique due to its specific inhibitory action on KDM5A and its structural similarity to CPI 455. Despite being less potent than CPI 455, CPI 4203 provides valuable insights into the role of KDM5A in epigenetic regulation and cancer biology .
Properties
IUPAC Name |
6-ethyl-5-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-3-12-14(13-7-5-4-6-10(13)2)19-15-11(8-17)9-18-20(15)16(12)21/h4-7,9,18H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUCSMPNEDSGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
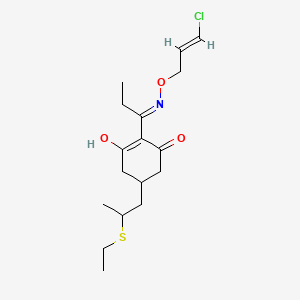
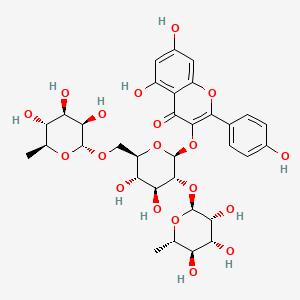

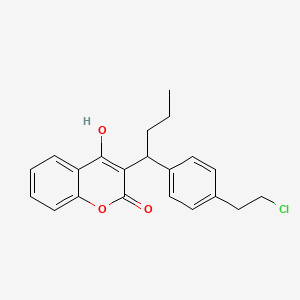

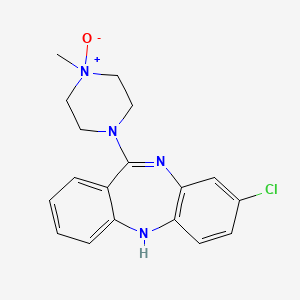
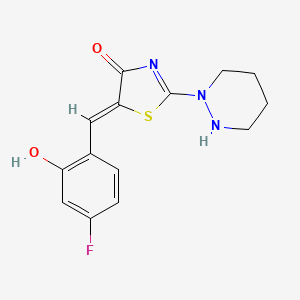

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

